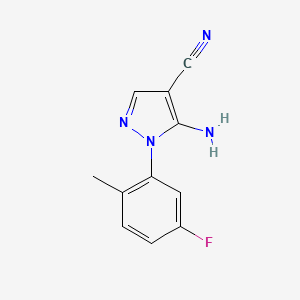

5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTRPFVQRHYOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Introduction of the Cyano Group: The cyano group can be introduced using reagents like cyanogen bromide or potassium cyanide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkylated or amino-substituted derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness in reducing tumor growth in xenograft models of breast cancer .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics or as an adjunct therapy in existing treatments .

Insecticidal Activity

5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile belongs to the phenylpyrazole class, which is known for its insecticidal properties. It acts as a GABA receptor antagonist, disrupting the nervous system of pests. This mechanism makes it effective against a range of agricultural pests, contributing to integrated pest management strategies.

Herbicidal Potential

Research has also explored the herbicidal activity of this compound. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential use as a selective herbicide, targeting unwanted vegetation while minimizing harm to crops.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study: Anticancer Research

A recent study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, for their anticancer activities against various cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study: Insecticide Development

In another study conducted by an agrochemical company, field trials demonstrated that formulations containing this compound significantly reduced pest populations in cotton crops compared to untreated controls, highlighting its potential as an effective insecticide.

Mechanism of Action

The mechanism by which 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and pyrazole core significantly impact the physicochemical properties of pyrazole-4-carbonitriles. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in ) increase polarity and melting points, while alkyl groups (e.g., –CH₃ in ) enhance lipophilicity.

- Halogen Influence : Fluorine and chlorine substituents improve bioavailability but differ in steric and electronic profiles .

- Structural Diversity : The position and number of substituents (e.g., 5-fluoro-2-methyl vs. 4-fluoro) dictate molecular symmetry and intermolecular interactions .

Crystallographic and Spectroscopic Data

- Crystal Packing: Hydrogen bonding (N–H∙∙∙N) and weak C–H∙∙∙π interactions dominate the supramolecular assembly of pyrazole-4-carbonitriles, as seen in 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile .

- Spectroscopic Signatures: IR spectra of nitro-substituted derivatives show characteristic peaks for –NO₂ (~1335 cm⁻¹) and –CN (~2228–2296 cm⁻¹) .

Biological Activity

5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including an amino group, a fluorinated phenyl ring, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

The chemical formula of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is CHFN, with a molecular weight of 216.22 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | 5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile |

| PubChem CID | 57504673 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating promising anticancer properties while showing minimal toxicity to normal fibroblast cells .

The mechanism by which 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and nitrile groups facilitates binding to active sites, while the fluorinated phenyl ring enhances lipophilicity and membrane permeability. This structural configuration allows the compound to modulate critical biological pathways, contributing to its pharmacological effects.

Study on Antiproliferative Effects

A comprehensive study assessed the antiproliferative effects of various pyrazole derivatives, including 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile. The results indicated that modifications at the N1 position of the pyrazole ring significantly influenced biological activity. The introduction of different alkyl and aryl groups was found to alter the compound's efficacy, with specific substitutions enhancing its anticancer activity .

Anti-inflammatory Properties

In addition to anticancer effects, this pyrazole derivative has been evaluated for anti-inflammatory activity. It was observed that certain analogs demonstrated significant inhibition of pro-inflammatory cytokines in cellular models. The structure-activity relationship (SAR) analysis revealed that compounds with a similar scaffold could serve as lead structures for developing new anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminouracil | Pyrimidine base with similar functionalities | Anticancer activity |

| 2-Aminothiazole | Heterocyclic compound | Antimicrobial and anticancer effects |

| 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole | Similar pyrazole structure | Significant antiproliferative effects |

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, a two-step protocol involves reacting substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) in dimethyl sulfoxide (DMSO) under basic conditions (e.g., LiOH) at 343 K for 4–5 hours . Key intermediates like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile are purified via recrystallization using ethanol:acetone (1:1) . Characterization employs NMR (¹H/¹³C) and IR spectroscopy to confirm amine (–NH₂) and nitrile (–CN) functional groups. LC-MS or elemental analysis validates purity (>95%) .

Q. How can researchers troubleshoot low yields during synthesis?

Low yields may arise from incomplete cyclization or side reactions. Optimize reaction time and temperature (e.g., 343 K for 4.5 hours) , and ensure stoichiometric excess of aryl halides (e.g., o-nitrochlorobenzene) to drive the reaction. Use anhydrous solvents (e.g., DMF) and inert atmospheres to suppress hydrolysis of intermediates . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are critical for structural validation?

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), pyrazole protons (δ 7.1–7.5 ppm), and amine protons (δ 5.5–6.0 ppm, broad).

- ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and aromatic carbons.

- IR : Detect –CN (2240–2260 cm⁻¹) and –NH₂ (3350–3450 cm⁻¹) stretches.

- XRD : Resolve dihedral angles between aromatic rings (e.g., 74.03° in analogs) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and torsional angles that DFT calculations may misestimate. For example, folded conformations in pyrazole derivatives show dihedral angles >70° between aryl rings, stabilized by π-π stacking and C–H⋯O interactions . Refinement with programs like SHELXL (R factor <0.05) ensures accuracy . Compare experimental vs. computed (e.g., B3LYP/6-31G*) bond lengths (mean Δ <0.02 Å) .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) correlate with stability, while electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., –NH₂ and –CN groups). TD-DFT simulates UV-Vis spectra (λmax ~270 nm) to validate experimental data .

Q. How can researchers address contradictory pharmacological activity data in analogs?

Discrepancies may arise from assay conditions (e.g., adenosine A1 receptor vs. antimicrobial tests) . Cross-validate using:

Q. What purification methods enhance enantiomeric purity for chiral analogs?

For chiral derivatives (e.g., 1-(2-chloroethyl) analogs), use chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) or enzymatic resolution (e.g., lipase-catalyzed hydrolysis) . Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.